![molecular formula C24H42 B13783074 Hexadecylxylene](/img/structure/B13783074.png)
Hexadecylxylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecylxylene is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its surfactant properties. The compound consists of a hexadecyl chain attached to a xylene ring, which contributes to its distinctive characteristics.
Preparation Methods
Hexadecylxylene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts reaction, where a hexadecyl halide reacts with xylene in the presence of a Lewis acid catalyst . Another method involves the Grignard reaction, followed by hydrogenation . These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Hexadecylxylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: The xylene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecylxylene has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: In biological research, it is used to study cell membrane interactions and protein folding due to its amphiphilic nature.
Medicine: this compound is explored for drug delivery systems, where its surfactant properties help in the formulation of stable drug emulsions.
Industry: It is used in enhanced oil recovery processes to reduce interfacial tension between oil and water.
Mechanism of Action
The mechanism of action of hexadecylxylene involves its interaction with molecular targets through its amphiphilic structure. The hexadecyl chain interacts with hydrophobic regions, while the xylene ring interacts with hydrophilic regions. This dual interaction allows it to reduce surface tension and stabilize emulsions. The molecular pathways involved include the disruption of lipid bilayers and interaction with protein structures.
Comparison with Similar Compounds
Hexadecylxylene can be compared with other similar compounds such as:
Dodecylbenzene: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.
Octadecylbenzene: Has a longer alkyl chain, which affects its solubility and surface activity.
Hexadecylbenzene: Lacks the xylene ring, resulting in different chemical reactivity and applications
This compound stands out due to its unique combination of a hexadecyl chain and a xylene ring, which provides a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.
Properties
Molecular Formula |
C24H42 |
---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1-heptadecyl-4-methylbenzene |
InChI |
InChI=1S/C24H42/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21-19-23(2)20-22-24/h19-22H,3-18H2,1-2H3 |
InChI Key |
SYVLYLHRKOGOPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.